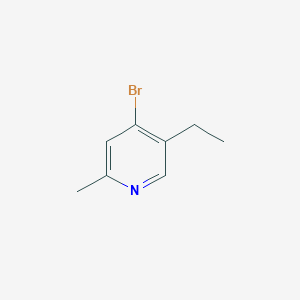

4-Bromo-5-ethyl-2-methylpyridine

Beschreibung

4-Bromo-5-ethyl-2-methylpyridine (CAS 98488-99-4) is a brominated pyridine derivative with a molecular formula of C₈H₁₀BrN and a molecular weight of 200.08 g/mol. The compound features a bromine atom at position 4, an ethyl group at position 5, and a methyl group at position 2 on the pyridine ring. It is primarily used in industrial and scientific research, though specific applications remain undisclosed in available literature .

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-5-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-3-7-5-10-6(2)4-8(7)9/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXFBVQHDDLSQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(N=C1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624684 | |

| Record name | 4-Bromo-5-ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98488-99-4 | |

| Record name | 4-Bromo-5-ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 4-Bromo-5-ethyl-2-methylpyridine and related compounds:

Key Observations:

- Substituent Positioning: The placement of bromine and alkyl groups significantly impacts reactivity and applications.

- Functional Group Influence : The methoxy group in 5-Bromo-4-methoxy-2-methylpyridine enhances polarity compared to ethyl or methyl groups, making it more suitable for medicinal chemistry applications .

- Halogen Diversity : The presence of chlorine in 4-Bromo-2-chloro-5-methylpyridine increases molecular weight and may alter electrophilic substitution reactivity compared to purely brominated analogs .

Crystallographic and Physicochemical Data

- Crystal Packing : Pyridine derivatives with bulkier substituents (e.g., ethyl groups) exhibit distinct hydrogen-bonding networks. For example, 5-Bromo-2-chloropyrimidin-4-amine forms 2D supramolecular networks via N–H···N interactions .

- Thermal Stability : Decomposition temperatures are unreported for most compounds, but brominated pyridines generally exhibit moderate stability under standard conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5-ethyl-2-methylpyridine, and how can purity be validated?

- Methodology : Start with a substituted pyridine precursor (e.g., 5-ethyl-2-methylpyridine) and employ regioselective bromination using under controlled conditions (e.g., radical initiators like AIBN in CCl) . Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using (e.g., δ 2.5 ppm for methyl groups, δ 4.2 ppm for ethyl protons) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of 4-Bromo-5-ethyl-2-methylpyridine?

- Space group: Typically monoclinic (e.g., ).

- Bond lengths: C-Br ~1.89 Å, C-C (ethyl) ~1.54 Å.

- Refinement residuals: Target , .

Compare experimental data with DFT-optimized geometries to resolve discrepancies .

Q. What spectroscopic techniques are critical for characterizing substituent effects in brominated pyridines?

- Methodology :

- : Identify deshielding effects from bromine (e.g., upfield shifts for adjacent protons) .

- IR Spectroscopy : Confirm C-Br stretches at ~600–800 cm.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., at m/z 230.02) .

Advanced Research Questions

Q. How does steric hindrance from the ethyl and methyl groups influence nucleophilic substitution at the 4-bromo position?

- Methodology : Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Monitor reaction progress via . Compare rate constants () with less-hindered analogs (e.g., 4-bromo-2-methylpyridine) to quantify steric effects .

Q. What strategies resolve contradictions in reported melting points for brominated pyridine derivatives?

- Methodology :

- Purification : Recrystallize from ethanol/water mixtures to remove isomers or impurities.

- DSC Analysis : Use differential scanning calorimetry (heating rate 10°C/min) to determine precise melting ranges.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-amino-3-bromo-5-methylpyridine, mp 80–82°C ).

Q. Can DFT calculations predict regioselectivity in cross-coupling reactions involving 4-Bromo-5-ethyl-2-methylpyridine?

- Methodology :

- Optimize ground-state geometry using B3LYP/6-31G(d).

- Calculate Fukui indices to identify electrophilic hotspots (C-4 bromine vs. C-2 methyl).

- Validate with Suzuki-Miyaura coupling experiments (Pd(PPh), KCO, aryl boronic acids) .

Data Interpretation & Experimental Design

Q. How to design a crystallization protocol for 4-Bromo-5-ethyl-2-methylpyridine to avoid twinning or disorder?

- Methodology :

- Solvent Screening : Test slow evaporation in hexane/ethyl acetate (v/v 3:1) at 4°C.

- Additives : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF]) to stabilize crystal packing.

- Data Collection : Use synchrotron radiation (λ = 0.7107 Å) for high-resolution datasets .

Q. What statistical approaches are robust for analyzing reaction yield variations in bromopyridine synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary temperature (80–120°C), bromine equivalents (1.0–1.2), and reaction time (6–24 hrs).

- ANOVA : Identify significant factors (e.g., temperature contributes 65% to yield variance).

- Optimization : Use response surface methodology (RSM) to maximize yield (>85%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.